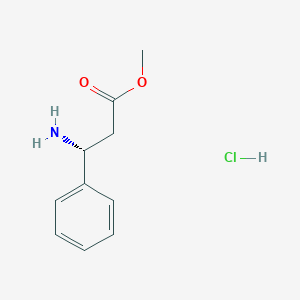

Methyl (R)-3-phenyl-beta-alaninate HCl

Description

Fundamental Chemical Characteristics

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming and Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (3R)-3-amino-3-phenylpropanoate hydrochloride. This nomenclature precisely defines the stereochemical configuration at the third carbon position using the (R)-designation according to Cahn-Ingold-Prelog priority rules. The systematic naming convention clearly identifies the methyl ester functionality at the carboxyl terminus and the amino group positioning at the beta-carbon relative to the carboxyl group.

The stereochemical descriptor (3R) indicates the absolute configuration of the chiral center, distinguishing this enantiomer from its (S)-counterpart. This stereochemical specification is crucial for applications requiring enantiopure compounds, as the biological and chemical properties can differ significantly between enantiomers. The hydrochloride designation indicates the protonated form of the amino group, stabilized by chloride counterion formation.

The International Chemical Identifier representation provides additional systematic identification: InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1. This standardized format enables unambiguous chemical structure representation across databases and computational systems. The corresponding InChI Key GYKTZBZYSKZYDB-SBSPUUFOSA-N provides a condensed digital fingerprint for rapid database searching and structure verification.

Common Nomenclature Variations

Multiple nomenclature variations exist within chemical literature and commercial sources, reflecting different naming traditions and functional group emphasis. The compound appears frequently as Methyl (R)-3-phenyl-beta-alaninate hydrochloride, emphasizing the beta-alanine backbone structure. Alternative designations include (R)-3-amino-3-phenyl propionic acid methyl ester hydrochloride, highlighting the propionic acid derivative nature.

Benzenepropanoic acid nomenclature variants include benzenepropanoic acid, β-amino-, methyl ester, hydrochloride (1:1), (βR)-, providing systematic nomenclature based on the phenylpropanoic acid framework. Additional variations encompass (R)-3-amino-3-phenylpropanoate methyl ester hydrochloride and methyl (3R)-3-amino-3-phenyl-propanoate hydrochloride.

Regional and linguistic variations demonstrate international recognition, with Polish nomenclature appearing as (R)-3-fenylo-beta-alaninian metylu hydrochloride and Arabic designations found in Middle Eastern chemical databases. These variations maintain consistent structural identification while adapting to local linguistic conventions and chemical nomenclature traditions.

The following table summarizes the primary nomenclature variations observed across chemical databases and suppliers:

Chemical Abstracts Service Registry and Database Identification (22838-46-6)

The Chemical Abstracts Service registry number 22838-46-6 serves as the primary unique identifier for methyl (R)-3-phenyl-beta-alaninate hydrochloride across international chemical databases and regulatory systems. This registry number enables unambiguous identification regardless of nomenclature variations or linguistic differences, facilitating global chemical commerce and research coordination.

Multiple international database systems maintain comprehensive records under this Chemical Abstracts Service designation. PubChem maintains detailed compound profiles with molecular structure data, computed properties, and safety classifications. The European Community number assignments include variations such as 806-563-6 and 938-221-8 for related stereoisomeric forms, demonstrating regulatory recognition across international jurisdictions.

Molecular Database Number designations include MFCD02259741, providing additional cataloging within specialized chemical databases. The Universal Chemical Identifier K4YYK3Y3FN offers alternative identification within pharmaceutical and regulatory databases. DSSTox Substance Identifier DTXSID10629140 enables environmental and toxicological database cross-referencing.

The molecular formula C10H14ClNO2 with molecular weight 215.68 grams per mole represents consistent values across multiple database sources. The canonical Simplified Molecular Input Line Entry System representation COC(=O)CC@HN.Cl provides computer-readable structural encoding, while the isomeric Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)NC@HC1=CC=CC=C1 maintains stereochemical information.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKTZBZYSKZYDB-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705308 | |

| Record name | Methyl (3R)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22838-46-6 | |

| Record name | Methyl (3R)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl (R)-3-phenyl-beta-alaninate hydrochloride, also known by its CAS number 22838-46-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Physical State : Typically encountered as a hydrochloride salt.

The compound is characterized by a phenyl group attached to a beta-alanine structure, which contributes to its unique biological profile.

2. Anticancer Activity

Methyl (R)-3-phenyl-beta-alaninate HCl may also possess anticancer properties. A study highlighted the synthesis of various methyl esters and their selective targeting of cancer cells, indicating that similar compounds could be explored for anticancer therapies . The ability of such compounds to interact with cellular mechanisms makes them candidates for further investigation in cancer treatment.

3. Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects. Compounds with beta-alanine derivatives have been studied for their roles in neuronal signaling pathways, particularly in relation to neurotransmitter systems . The implications of methylated amino acids in neuroprotection warrant further exploration.

Research Findings and Case Studies

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments indicate it may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Proper handling protocols are essential to mitigate potential hazards.

Scientific Research Applications

Medicinal Chemistry

Methyl (R)-3-phenyl-beta-alaninate HCl has been investigated for its potential in drug development due to its structural similarity to natural amino acids. Its applications include:

- Antifouling Agents : Recent studies have shown that β-amino acids can inhibit the settlement of marine organisms like barnacles. This compound was evaluated for its antifouling properties, demonstrating moderate activity against barnacle larvae with an EC of 1.63 μg/mL, indicating its potential as an environmentally friendly antifouling agent .

- Anticancer Research : The compound is being explored as a building block for synthesizing peptide-based inhibitors that target cancer cell proliferation. A study synthesized various derivatives of β-amino acids, including this compound, which were tested for their antiproliferative activity against HeLa cells. Some derivatives exhibited IC values significantly lower than standard chemotherapeutics like doxorubicin .

Peptide Synthesis

This compound serves as a valuable precursor in peptide synthesis:

- Building Block for Oligopeptides : The compound can be incorporated into oligopeptides to enhance their biological activity. For instance, it has been used to synthesize tripeptides that demonstrate improved settlement inhibition activities compared to traditional compounds .

- Automated Synthesis Techniques : Advances in automated parallel synthesis have allowed for the efficient production of N-alkylated α-amino methyl esters, including this compound. This method streamlines the creation of combinatorial libraries for drug discovery .

Biochemical Research

In biochemical studies, this compound is utilized for:

- Studying Enantiomeric Effects : Research has shown that enantiomerically enriched α-methyl amino acids can significantly affect biological outcomes. This compound has been employed in experiments to assess the influence of chirality on enzyme activity and receptor binding .

Data Table: Summary of Applications

Case Studies

- Antifouling Activity Study : In a comparative study of various β-amino acids, this compound was found to be effective in preventing barnacle settlement, suggesting its utility in marine coatings .

- Peptide Synthesis Optimization : A recent publication outlined a method for synthesizing tripeptides incorporating this compound, demonstrating improved yields and biological activities compared to previous methods .

Comparison with Similar Compounds

Key Observations

Structural Differences: Backbone: this compound is a β-amino acid derivative, whereas L-Cysteine HCl is an α-amino acid. This distinction impacts metabolic stability and conformational flexibility . Functional Groups: The HCl salt and methyl ester in the target compound enhance solubility and synthetic utility compared to the free acid form of (R)-3-(4-methylphenyl)-β-alanine . Aromatic Substituents: Methyl 3-phenylacrylate lacks the amino group, making it unsuitable for peptide synthesis but valuable in fragrance and polymer industries .

Commercial Availability: (R)-3-(4-Methylphenyl)-β-alanine is priced at ¥22,500/5g (purity >97.0%), reflecting its niche application in enantioselective synthesis . L-Cysteine HCl Monohydrate is widely available due to its role in biotechnology and nutrition, with lower costs per gram compared to β-amino acid derivatives .

Applications: Pharmaceuticals: The target compound’s chiral β-amino acid structure is critical for designing protease-resistant peptides, whereas L-Cysteine derivatives are used in redox biochemistry . Industrial Chemistry: Methyl 3-phenylacrylate’s conjugated double bond facilitates polymerization, a property absent in β-amino acid esters .

Research Findings and Limitations

- Stereochemical Advantages: β-amino acids like this compound exhibit superior resistance to proteolytic cleavage compared to α-amino acids, as demonstrated in studies on antiviral peptidomimetics .

- Synthetic Challenges: The synthesis of enantiopure β-amino acids requires asymmetric catalysis or chiral resolution, increasing production costs relative to α-amino acids .

- Data Gaps : Specific pharmacokinetic or thermodynamic data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Preparation Methods

Preparation via Esterification of L-Phenylalanine

One of the classical methods to prepare methyl esters of phenylalanine derivatives, including Methyl (R)-3-phenyl-beta-alaninate HCl, is through esterification of L-phenylalanine using thionyl chloride in methanol.

Method Summary:

- L-phenylalanine is suspended in methanol at 0 °C.

- Thionyl chloride is added dropwise to the suspension.

- The mixture is stirred at room temperature for 24 hours.

- Solvent removal followed by recrystallization from ethyl acetate/ethanol yields the methyl ester hydrochloride salt.

| Parameter | Value |

|---|---|

| Starting material | L-phenylalanine (9.03 g, 54.7 mmol) |

| Reagent | Thionyl chloride (6.0 cm³, 82.1 mmol) |

| Solvent | Methanol (100 cm³) |

| Temperature | 0 °C initial, then room temperature |

| Reaction time | 24 hours |

| Yield | 97% (9.45 g) |

| Melting point | 150–154 °C (EtOAc/EtOH) |

| Optical rotation | [α]D –3.0 (c 1, H2O) |

This method produces methyl L-phenylalanine hydrochloride with high purity and yield, as confirmed by NMR and optical rotation data consistent with literature.

Synthesis from Methyl Cinnamate via Nitroalkane Addition and Reduction

A more complex but versatile approach involves the use of methyl cinnamate as a starting material, followed by nitroalkane addition, catalytic hydrogenation, and hydrolysis to yield the hydrochloride salt.

-

- Methyl cinnamate is dissolved in nitromethane and warmed to 45–50 °C.

- Catalysts such as triethylamine and anhydrous magnesium chloride are added.

- The reaction proceeds under nitrogen atmosphere for 10–12 hours.

-

- Excess nitromethane is removed by vacuum distillation.

- The solution is washed with 5% hydrochloric acid and water.

- Drying with anhydrous magnesium sulfate yields 3-phenyl-4-nitro methyl butyrate.

-

- The nitro ester is dissolved in ethanol.

- Raney nickel catalyst (1% by weight) is added.

- Hydrogenation is carried out at 45 °C under 0–0.1 MPa pressure for 8–10 hours.

-

- The reaction mixture is filtered.

- The product undergoes cyclization to 3-phenyl valerolactam.

- Treatment with 8 M hydrochloric acid at 100 °C for 12–15 hours hydrolyzes the lactam to the hydrochloride salt.

-

- The crude hydrochloride is recrystallized from a methyl alcohol and methylene chloride mixture (1:1).

| Step | Conditions/Details |

|---|---|

| Michael addition | 45–50 °C, 10–12 h, triethylamine/MgCl2 catalyst |

| Hydrogenation | Raney Ni, 45 °C, 0–0.1 MPa H2, 8–10 h |

| Hydrolysis | 8 M HCl, 100 °C, 12–15 h |

| Purification | Recrystallization in MeOH/CH2Cl2 (1:1) |

This method is industrially relevant and yields high-purity Methyl (R)-3-phenyl-beta-alaninate hydrochloride suitable for further applications.

Preparation via Azlactone Intermediates and Hydrolysis

Another synthetic route involves the formation of azlactone derivatives from phenylalanine methyl esters, followed by ring opening and hydrolysis to obtain the free base and then the hydrochloride salt.

- Azlactone derivatives are prepared from N-acetyl (benzoyl) phenylalanine methyl esters.

- Magnesium metal in dry methanol is used to open the azlactone ring with hydrogen gas evolution.

- The reaction mixture is acidified with hydrochloric acid to obtain the methyl ester hydrochloride.

- Further hydrolysis with 10% hydrochloric acid at 120 °C for 3 hours removes protecting groups.

- The product is isolated by adjusting pH and crystallization.

| Compound Stage | Yield (%) | Notes |

|---|---|---|

| Azlactone derivatives | 60–90 | Sufficient purity for prep |

| N-acetyl-(R,S)-phenylalanine methyl esters | 61–95 | Based on NMR and spectral data |

| Final methyl ester hydrochloride | High | Confirmed by crystallization |

This method allows for stereochemical control and is useful for preparing both racemic and enantiomerically enriched forms.

Additional Synthetic Considerations

Acylation and Hydrohalic Acid Treatment: Some methods incorporate acylation steps using alkanoic acid anhydrides or halides, followed by treatment with aluminum halides and hydrohalic acids to modify the amino acid derivatives before final hydrolysis to the hydrochloride salt.

Use of Lower Alkylene Oxides: Reactions involving ethylene oxide or propylene oxide in inert solvents have been reported to modify side chains or protect functional groups during synthesis.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of L-phenylalanine | L-phenylalanine | Thionyl chloride, methanol, 0 °C to RT, 24 h | 97 | Simple, high yield, classical |

| Nitroalkane addition & reduction | Methyl cinnamate, nitromethane | Triethylamine, MgCl2, Raney Ni, H2, HCl hydrolysis | High | Industrial scale, multi-step |

| Azlactone intermediate hydrolysis | N-acetyl (benzoyl) phenylalanine methyl ester | Mg in MeOH, HCl hydrolysis, 120 °C, 3 h | 61–95 | Enables stereochemical control |

| Acylation and hydrohalic acid treatment | Alpha-halo acids or derivatives | Alkanoic acid anhydrides/halides, Al halides, HCl | Variable | Advanced modification steps |

Research Findings and Analytical Data

- NMR spectroscopy confirms the structural integrity and purity of the methyl ester hydrochloride salts prepared by these methods.

- Optical rotation measurements align with literature values, confirming the retention of chirality in the (R)-enantiomer.

- Crystallization-induced asymmetric transformation techniques have been applied to improve enantiomeric purity after synthesis.

- Industrial patents detail optimized conditions for scale-up, emphasizing catalyst choice, temperature control, and purification steps to maximize yield and purity.

Q & A

Q. Q1. What are the validated synthetic routes for enantioselective synthesis of Methyl (R)-3-phenyl-beta-alaninate HCl, and how can chiral purity be confirmed experimentally?

Answer: The synthesis typically involves asymmetric hydrogenation or enzymatic resolution. For example, chiral β-amino esters can be synthesized via palladium-catalyzed asymmetric hydrogenation of β-enamine esters under hydrogen pressure (10–50 bar) . To confirm enantiomeric purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention time differences >1.5 min between enantiomers indicate high resolution . Polarimetry ([α]D) and circular dichroism (CD) spectroscopy further validate optical activity.

Q. Q2. How can researchers optimize reaction conditions for synthesizing this compound to minimize racemization?

Answer: Racemization often occurs under acidic or high-temperature conditions. To mitigate this:

- Use mild protonation agents (e.g., HCl gas in dry diethyl ether) instead of aqueous HCl.

- Maintain reaction temperatures below 0°C during esterification .

- Monitor pH with in-line probes to avoid over-acidification (target pH 4–5).

- Employ Box-Behnken experimental design to optimize variables like solvent polarity, temperature, and HCl stoichiometry, as demonstrated in mesoporous silica synthesis .

Q. Q3. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:

- NMR : Compare and NMR spectra with computational predictions (e.g., DFT at B3LYP/6-311+G(d,p)). Discrepancies in chemical shifts >0.5 ppm suggest impurities or incorrect assignments .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]) and isotopic patterns. Deviations >5 ppm require re-calibration or alternative ionization methods (e.g., MALDI) .

- Elemental Analysis : Acceptable C, H, N tolerance: ±0.4%. Out-of-range values indicate incomplete purification (e.g., residual solvents).

Advanced Research Questions

Q. Q4. How does the stereochemical configuration of this compound influence its reactivity in enzyme inhibition assays?

Answer: The (R)-enantiomer may exhibit selective binding to enzymes like alanine aminotransferase due to steric and electronic complementarity. For example, β-chloro-L-alanine HCl (a structural analog) inhibits enzyme activity by forming a covalent adduct with pyridoxal phosphate cofactors . To test stereodependence:

- Perform kinetic assays with purified enzyme (e.g., 0.1–1.0 µM) and varying enantiomer ratios.

- Use stopped-flow spectroscopy to measure changes. A 10-fold difference in between enantiomers confirms stereoselectivity .

Q. Q5. What strategies are recommended for resolving conflicting data in stability studies of this compound under varying pH conditions?

Answer: Conflicting degradation profiles (e.g., hydrolysis vs. oxidation) can arise from:

- Methodological differences : Compare HPLC-UV (λ = 254 nm) with LC-MS/MS for degradation product identification.

- pH-dependent pathways : Conduct accelerated stability testing (40°C/75% RH) at pH 2–8. Use Arrhenius modeling to extrapolate shelf-life .

- Contradictory evidence : Reconcile by repeating experiments with standardized buffers (e.g., 0.1 M phosphate at pH 7.4 vs. acetate at pH 4.5) .

Q. Q6. How can researchers design a robust protocol for quantifying trace impurities in this compound batches?

Answer:

- Sample Preparation : Use solid-phase extraction (C18 cartridges) to isolate impurities.

- Analytical Method : Develop a UPLC-PDA method with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate per ICH Q2(R1) guidelines (LOQ ≤ 0.05%) .

- Data Interpretation : Apply principal component analysis (PCA) to distinguish process-related vs. degradation impurities.

Methodological Challenges

Q. Q7. What experimental controls are essential when studying the interaction of this compound with biological membranes?

Answer:

- Negative Controls : Use enantiomerically pure (S)-isomer or structurally similar inert compounds (e.g., methyl β-alaninate) to rule out non-specific binding.

- Membrane Models : Compare synthetic liposomes (e.g., DOPC:DOPS 4:1) with cell-derived membranes (e.g., HEK293 cells).

- Quantitative Analysis : Measure partition coefficients () via equilibrium dialysis and validate with fluorescence anisotropy (e.g., DPH probes) .

Q. Q8. How can researchers address low reproducibility in catalytic asymmetric synthesis of this compound?

Answer: Low reproducibility often stems from:

- Catalyst Deactivation : Pre-treat chiral ligands (e.g., BINAP) with molecular sieves to remove moisture.

- Oxygen Sensitivity : Conduct reactions under argon with degassed solvents.

- Data Collection : Use reaction calorimetry to monitor exothermic events and adjust stirring rates (≥500 rpm) to ensure homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.